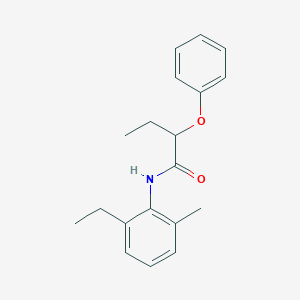
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The purpose of
Mécanisme D'action
The mechanism of action of 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one can induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one in lab experiments is its potential as a therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one. One direction is to explore the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. Another direction is to investigate the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of various diseases. Additionally, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a specific method, and its mechanism of action is not fully understood. However, studies have shown that this compound has potential as a therapeutic agent for cancer treatment and has anti-inflammatory and antioxidant properties. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one involves the reaction of 1-phenyl-1H-benzimidazole-5-carbaldehyde, morpholine, and 2-mercaptoacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have been conducted to explore the potential of this compound in these fields.
Propriétés
Nom du produit |
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one |
|---|---|
Formule moléculaire |
C21H19N3O2S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
2-(morpholin-4-ylmethyl)-1-phenylthiochromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C21H19N3O2S/c25-21-19-20(16-8-4-5-9-17(16)27-21)24(15-6-2-1-3-7-15)18(22-19)14-23-10-12-26-13-11-23/h1-9H,10-14H2 |
Clé InChI |
NKQTWKPQAGGXNL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5SC3=O |
SMILES canonique |
C1COCCN1CC2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)

